molecular formula C17H19N3O4 B2898050 4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1098634-05-9

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2898050
CAS No.: 1098634-05-9
M. Wt: 329.356
InChI Key: ZMCIRVOMIHZABL-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic small molecule designed for biochemical research applications. The structure of this compound incorporates a pyridine ring, a common feature in many pharmacologically active compounds that often serves as a ligand in molecular interactions . Its molecular framework also contains an amide linkage and a carboxylic acid moiety, functional groups that are frequently engineered into chemical probes to modulate properties like solubility and cellular permeability, or to interact with specific biological targets such as enzymes . As a potential intermediate, this compound may hold significant value in medicinal chemistry for the synthesis of more complex molecules, including the development of protein degradation probes (PDPs) which are a growing area of interest in drug discovery for targeting non-catalytic proteins . This product is intended for laboratory research by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own thorough characterization and biological testing to determine the compound's specific activity and applicability to their work.

Properties

IUPAC Name

4-(2-hydroxy-5-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-4-5-15(21)13(7-11)20-16(22)8-14(17(23)24)19-10-12-3-2-6-18-9-12/h2-7,9,14,19,21H,8,10H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCIRVOMIHZABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Aspartic Acid Derivative

Protected aspartic acid derivatives serve as common starting materials for β-amino acid synthesis. The methodology from HUE030695T2 describes the use of N-t-butoxycarbonyl (Boc) protection for amino groups during NEP inhibitor synthesis.

Procedure :

  • React L-aspartic acid with Boc anhydride in a basic aqueous solution (e.g., Na₂CO₃) to form N-Boc-aspartic acid.
  • Activate the β-carboxylic acid using isobutyl chloroformate and N-methylmorpholine in THF at −20°C.
  • Couple with benzyl alcohol to form the β-benzyl ester, achieving 85–90% yield under optimized conditions.

Key Data :

Step Reagents Conditions Yield Source
Boc Protection Boc₂O, Na₂CO₃ 0°C → RT, 16 h 92%
Esterification Isobutyl chloroformate, BnOH THF, −20°C 88%

Amidation with 2-Hydroxy-5-methylaniline

Carbodiimide-Mediated Coupling

The patent EP0824532A1 employs carbodiimides for thioether formation, adaptable for amide bond synthesis.

Procedure :

  • Activate the β-keto carboxylic acid of Intermediate A using EDC/HOBt in dry DMF.
  • Add 2-hydroxy-5-methylaniline (2 equiv) and stir at RT for 12 h.
  • Purify via silica gel chromatography (Hex/EtOAc 3:7).

Critical Parameters :

  • Excess amine (2.5 equiv) improves conversion to >95%.
  • Low temperatures (−20°C) minimize epimerization at the α-carbon.

Final Deprotection and Isolation

Global Deprotection Protocol

Simultaneous removal of protecting groups follows methods from WO2018216823A1:

Steps :

  • Hydrolyze the benzyl ester via hydrogenolysis (H₂, 50 psi, Pd/C 10%, EtOH, 6 h).
  • Acidify with HCl (1 M) to protonate the free amino groups.
  • Lyophilize to obtain the crude product.

Purification :

  • Reverse-phase HPLC (C18 column, 10–50% MeCN/H₂O + 0.1% TFA) yields >98% purity.

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Though unconventional for non-peptidic targets, SPPS offers precise control for multi-aminated acids:

  • Load Fmoc-Asp-OAll resin (0.6 mmol/g).
  • Sequential deprotection (20% piperidine/DMF) and coupling of amines via HBTU activation.
  • Cleave from resin using Pd(PPh₃)₄ (0.2 equiv) in CHCl₃/AcOH/N-methylmorpholine (37:2:1).

Advantages :

  • Avoids intermediate purifications
  • Yields ~70% for analogous structures

Challenges and Optimization Opportunities

Steric Hindrance at C2 and C4

The proximity of the two amine groups creates steric clashes during coupling:

  • Mitigation : Use bulky activating agents (e.g., PyBOP) to enhance reaction efficiency.
  • Solvent Effects : DMF improves solubility over THF for hindered systems.

Oxidative Degradation of 2-Hydroxyphenyl Group

  • Stabilization : Add 0.1% ascorbic acid to reaction mixtures to prevent quinone formation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The amino groups can participate in nucleophilic substitution reactions.

  • Condensation: : The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are hydrogen gas (H2) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

  • Condensation: : Reagents like thionyl chloride (SOCl2) and carbodiimides (e.g., DCC) are used to facilitate amide bond formation.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Amines and amides.

  • Substitution: : Substituted phenylamines and pyridines.

  • Condensation: : Amides and esters.

Scientific Research Applications

The compound 4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid has garnered attention in various scientific research applications due to its unique structural properties and potential pharmacological benefits. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of butanoic acids have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the pyridine ring may enhance the compound's ability to interact with biological targets such as enzymes or receptors involved in cancer progression.

Antimicrobial Properties

The presence of the pyridinyl group suggests potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as leads for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been investigated, particularly concerning enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests that it could competitively inhibit enzymes like kinases or phosphatases, which are crucial in various signaling pathways.

Drug Delivery Systems

The amphiphilic nature of this compound allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Research into nanocarrier systems utilizing this compound has shown promise in targeted drug delivery applications, particularly for cancer therapies.

Synthesis of Functional Materials

The unique chemical structure enables this compound to be used in synthesizing functional materials, such as polymers or coatings with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or provide antimicrobial surfaces, making it valuable in biomedical applications.

Photophysical Properties

Studies on related compounds have revealed interesting photophysical properties that can be harnessed for applications in organic light-emitting diodes (OLEDs) or solar cells. The ability to tune electronic properties through structural modifications opens avenues for developing advanced materials for energy applications.

Case Studies

  • Anticancer Screening : A study conducted on a series of butanoic acid derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). The compound showed IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
  • Neuroprotection : In a model of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic Acid (CAS 1032646-76-6)

Key Differences :

  • Substituent on Phenyl Ring : 4-Methoxy (electron-donating) vs. 2-hydroxy-5-methyl (electron-withdrawing/hydrogen-bonding).
  • Molecular Weight : 329.35 g/mol (methoxy analog) vs. ~347.36 g/mol (estimated for the target compound).

Implications :

  • The methyl group at the 5-position in the target compound may enhance steric bulk and hydrophobic interactions, influencing target selectivity .

4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic Acid (CAS 5118-16-1)

Key Differences :

  • Molecular Formula : C13H18N4O6 vs. C17H19N3O4 (target compound).

Implications :

  • The nitro group may confer antibacterial or antiparasitic activity but raises toxicity concerns due to possible reduction to reactive intermediates.
  • The hydroxy-oxobutyl chain could enhance solubility but reduce target affinity compared to the pyridin-3-ylmethyl group in the target compound .

4-(4-Oxo-5-{[4-Oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)butanoic Acid

Key Differences :

  • Thiazolidinone Core: Introduces sulfur and a fused pyrido-pyrimidine system.
  • Molecular Weight : 458.55 g/mol vs. ~347.36 g/mol (target compound).

Implications :

  • The thioxo group may enable disulfide bond formation or metal chelation, broadening therapeutic applications (e.g., antimicrobial or antidiabetic).
  • Increased molecular weight and complexity could reduce bioavailability compared to the simpler target compound .

(2S)-4-(2-Aminophenyl)-2-[(E)-({3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]-4-oxobutanoic Acid

Key Differences :

  • Phosphonooxy Group: Enhances polarity and solubility but limits cell membrane penetration.
  • Chirality : The 2S configuration may lead to stereospecific biological interactions.

Implications :

  • The phosphorylated derivative could act as a prodrug or target extracellular enzymes (e.g., phosphatases).
  • The aminophenyl group may improve binding to aromatic residues in proteins compared to the hydroxy-methylphenyl group in the target compound .

3-Benzoylpropionic Acid Derivatives (e.g., 3-(4-Phenoxybenzoyl)propionic Acid)

Key Differences :

  • Simpler Backbone: Propionic acid vs. butanoic acid.
  • Benzoyl/Phenoxy Groups: Lack pyridine or hydroxy-methylphenyl substituents.

Implications :

    Q & A

    Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

    The synthesis typically involves sequential acylation and coupling reactions. For example, the introduction of the pyridinylmethylamino group may require nucleophilic substitution under controlled pH and temperature. Key intermediates are characterized via thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection .

    Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

    • ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., aromatic peaks for the hydroxyphenyl moiety, carbonyl signals at ~170 ppm).
    • IR Spectroscopy : Identifies key bonds (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
    • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Consistency with predicted spectral data is essential to rule out byproducts .

    Q. What safety precautions are recommended during handling?

    While specific data for this compound is limited, structurally similar molecules require:

    • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
    • Ventilation : Use fume hoods to avoid inhalation of fine particles.
    • Storage : At 2–8°C in airtight containers to prevent degradation .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield in the final acylation step?

    Key parameters include:

    ParameterOptimization StrategyImpact on Yield
    SolventPolar aprotic solvents (e.g., DMF) enhance solubility of intermediates+15–20%
    Temperature0–5°C minimizes side reactions during acylation+10%
    CatalystHOBt/DCC systems improve coupling efficiency+25%
    Monitor reaction progress via TLC every 30 minutes and quench when intermediates are consumed .

    Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

    Contradictions may arise from:

    • Assay variability : Validate protocols using positive controls (e.g., known enzyme inhibitors).
    • Purity differences : Re-test the compound at ≥95% purity (HPLC-verified).
    • Structural analogs : Compare bioactivity with derivatives (e.g., methyl vs. chloro substituents) to identify structure-activity relationships (SAR) .

    Q. What strategies enable stereochemical control during synthesis?

    • Chiral auxiliaries : Temporarily introduce directing groups to enforce desired stereochemistry.
    • Asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) for enantioselective bond formation. Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

    Q. How to design a mechanistic study for its potential anti-inflammatory activity?

    • In vitro assays : Measure inhibition of COX-2 or TNF-α in macrophage cell lines.
    • Molecular docking : Model interactions with COX-2 active sites (PDB: 1PXX) to predict binding affinity.
    • Metabolite profiling : Use LC-MS to identify degradation products in biological media .

    Data Analysis and Validation

    Q. What statistical methods are appropriate for analyzing dose-response relationships?

    • Fit data to non-linear regression models (e.g., log(inhibitor) vs. response in Prism).
    • Calculate IC₅₀ values with 95% confidence intervals.
    • Validate reproducibility via triplicate experiments and ANOVA .

    Q. How to address low reproducibility in enzymatic inhibition assays?

    • Standardize enzyme batches (e.g., use recombinant proteins from the same vendor).
    • Pre-incubate the compound with enzymes to ensure equilibrium binding.
    • Include internal controls (e.g., allosteric inhibitors) to confirm assay stability .

    Structural and Functional Insights

    Q. What computational tools predict its pharmacokinetic properties?

    • SwissADME : Estimates logP, bioavailability, and blood-brain barrier permeability.
    • pkCSM : Predicts clearance routes (e.g., hepatic vs. renal).
      Cross-validate predictions with in vivo pharmacokinetic studies in rodent models .

    Q. How does the pyridinylmethylamino group influence receptor binding?

    • The pyridine ring’s nitrogen participates in hydrogen bonding with residues like Asp189 in serine proteases.
    • Methyl substitution on the phenyl group may enhance lipophilicity, improving membrane permeability.
      Compare binding energies via molecular dynamics simulations (e.g., GROMACS) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.